molecular formula C15H20O B8615702 p-(1-Cyclooctenyl)-anisol

p-(1-Cyclooctenyl)-anisol

Cat. No.: B8615702
M. Wt: 216.32 g/mol
InChI Key: ARPAWHNHIRNOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-(1-Cyclooctenyl)-anisol is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclooctene

InChI

InChI=1S/C15H20O/c1-16-15-11-9-14(10-12-15)13-7-5-3-2-4-6-8-13/h7,9-12H,2-6,8H2,1H3

InChI Key

ARPAWHNHIRNOOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred suspension of 19.5 g of magnesium chips (which have been washed with chloroform and activated with iodine) in 800 ml of absolute tetrahydrofuran is added in increments a solution of 131 g of p-bromanisol in 200 ml of absolute tetrahydrofuran in such a way that it is possible to maintain gently the Crignard reaction. The reaction mixture is allowed to continue to react for 1 hour, cooled to 15° C and treated dropwise with 88 g of cyclooctanone. After the reaction mixture has been stirred for a further 5 hours, it is treated with ice and with saturated ammonium chloride solution. The whole mixture is extracted with ether, the ether layers are washed with water, dried over sodium sulphate and evaporated in vacuo. During distillation under a high vacuum, water is split off from the oily residue to thus yield the p-(1-cyclooctenyl)-anisol, which boils at 115°-118° C (0.05mm Hg).
Quantity
19.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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800 mL
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solvent
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0 (± 1) mol
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solvent
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131 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
88 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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